molecular formula C14H7ClF4O2 B6410016 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261938-61-7

2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6410016
CAS No.: 1261938-61-7
M. Wt: 318.65 g/mol
InChI Key: HKKZRHKBETVJIT-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid: is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of phase-transfer catalysts and controlled reaction environments to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound is suitable for various coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

    Solvents: Organic solvents like toluene or dimethyl sulfoxide are commonly used.

Major Products: The reactions typically yield substituted benzoic acids or other aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst in certain chemical reactions.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties due to its unique chemical structure.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative groups like fluorine and chlorine can influence the compound’s binding affinity and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 2-Chloro-4-trifluoromethylbenzoic acid
  • 4-Fluoro-3-trifluoromethylbenzoic acid

Comparison:

Properties

IUPAC Name

2-chloro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-11-6-7(4-5-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKZRHKBETVJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691831
Record name 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-61-7
Record name 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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